molecular formula C20H21ClN4O4 B4192520 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide

Cat. No. B4192520
M. Wt: 416.9 g/mol
InChI Key: FIKYGJNOQFBGJH-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide, commonly known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

CP-724714 inhibits the activity of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide tyrosine kinase, which is a key mediator of cell proliferation and survival in many cancers, including NSCLC. By blocking N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide signaling, CP-724714 induces apoptosis and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
CP-724714 has been shown to have potent antitumor activity in preclinical studies, both in vitro and in vivo. It has also been shown to be well-tolerated in clinical trials, with manageable side effects. However, further studies are needed to fully understand the biochemical and physiological effects of CP-724714.

Advantages and Limitations for Lab Experiments

One advantage of CP-724714 is its specificity for N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide tyrosine kinase, which makes it a promising candidate for targeted cancer therapy. However, one limitation is that it may not be effective in all patients, as some tumors may have mutations that render them resistant to N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide inhibitors. Additionally, further studies are needed to optimize the dosing and administration of CP-724714.

Future Directions

There are several future directions for research on CP-724714. One area of interest is the development of combination therapies that can enhance the efficacy of CP-724714 in NSCLC. Another area of interest is the identification of biomarkers that can predict response to CP-724714 and other N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide inhibitors. Finally, further studies are needed to fully understand the mechanisms of resistance to N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide inhibitors and to develop strategies to overcome this resistance.

Scientific Research Applications

CP-724714 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). Several preclinical studies have demonstrated the efficacy of CP-724714 in inhibiting N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide signaling and inducing apoptosis in NSCLC cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of CP-724714 in patients with advanced NSCLC.

properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-2-19(26)24-10-8-23(9-11-24)18-7-6-15(21)13-17(18)22-20(27)14-4-3-5-16(12-14)25(28)29/h3-7,12-13H,2,8-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKYGJNOQFBGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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